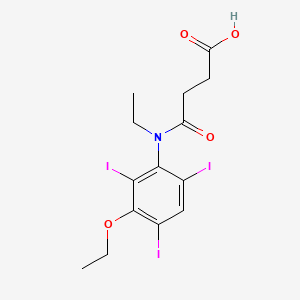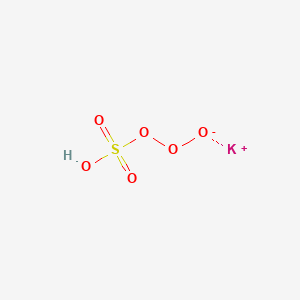
potassium;oxidooxy hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;oxidooxy hydrogen sulfate, also known as potassium peroxymonosulfate, is a powerful oxidizing agent with the chemical formula KHSO5. It is commonly used in various industrial and laboratory applications due to its strong oxidative properties. This compound is often found in the form of a triple salt with potassium hydrogen sulfate and potassium sulfate, which enhances its stability and usability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;oxidooxy hydrogen sulfate can be synthesized through the reaction of potassium hydroxide (KOH) with sulfuric acid (H2SO4). The reaction proceeds as follows:
2KOH+H2SO4→K2SO4+2H2O
This reaction produces potassium sulfate (K2SO4) and water. To obtain potassium peroxymonosulfate, further oxidation is required, typically involving the use of hydrogen peroxide (H2O2) under acidic conditions.
Industrial Production Methods
In industrial settings, this compound is produced by reacting potassium hydroxide with sulfuric acid, followed by the addition of hydrogen peroxide. The reaction conditions are carefully controlled to ensure the formation of the desired product. The resulting compound is then purified and crystallized to obtain a stable, high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;oxidooxy hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic substrates. The reactions typically occur under acidic conditions, which enhance the oxidative properties of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions
Wissenschaftliche Forschungsanwendungen
Potassium;oxidooxy hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: It is employed in biochemical assays and experiments to study oxidative stress and related processes.
Medicine: It is used in the formulation of disinfectants and antiseptics due to its strong antimicrobial properties.
Industry: It is utilized in water treatment, textile bleaching, and paper pulp processing.
Wirkmechanismus
The mechanism of action of potassium;oxidooxy hydrogen sulfate involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−). These ROS are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved in its action include the oxidation of sulfhydryl groups, double bonds, and aromatic rings in organic molecules.
Vergleich Mit ähnlichen Verbindungen
Potassium;oxidooxy hydrogen sulfate is unique due to its strong oxidative properties and stability. Similar compounds include:
Potassium persulfate (K2S2O8): Another strong oxidizing agent, but less stable than this compound.
Sodium percarbonate (Na2CO3·1.5H2O2): A solid form of hydrogen peroxide, used as a bleaching agent.
Calcium hypochlorite (Ca(ClO)2): A strong oxidizing agent used in water treatment and disinfection.
In comparison, this compound offers a balance of strong oxidative power and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
HKO6S |
|---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
potassium;oxidooxy hydrogen sulfate |
InChI |
InChI=1S/K.H2O6S/c;1-5-6-7(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HVAHYVDBVDILBL-UHFFFAOYSA-M |
Kanonische SMILES |
OS(=O)(=O)OO[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
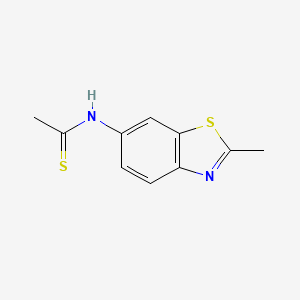
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)
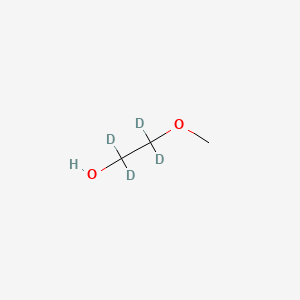

![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)


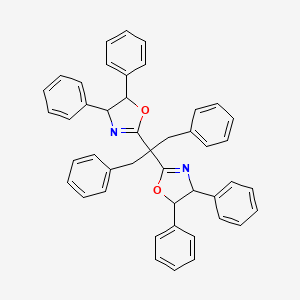
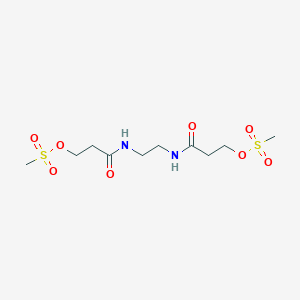
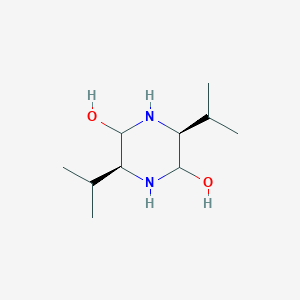
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)
